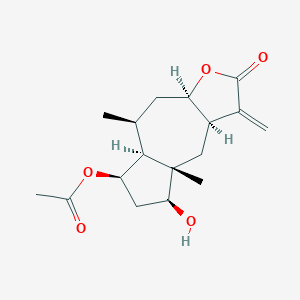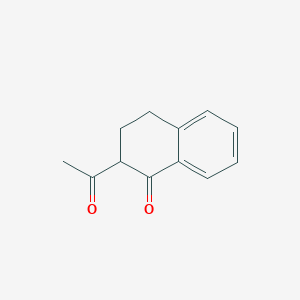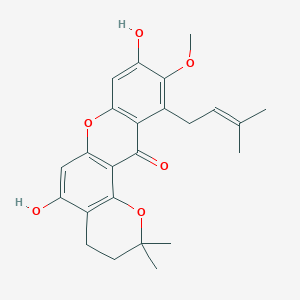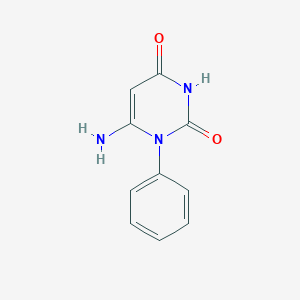
二苯基乙烯氯硅烷
描述
Diphenylvinylchlorosilane is a chemical compound that is used in various organic synthesis processes. It is a reagent that can be used as an alcohol protecting group and as a linker for solid-phase organic synthesis. The compound is known to be sensitive to water and cannot be stored for prolonged periods without degradation .
Synthesis Analysis
The synthesis of diphenylvinylchlorosilane-related compounds involves several steps. For instance, polymer-bound diphenyl chlorosilane can be synthesized by lithiating cross-linked polystyrene with butyllithium and TMEDA at 65°C in cyclohexane. This is followed by the addition of diphenyl dichlorosilane in benzene, washing, and drying in vacuo to obtain the functionalized polymer . Another synthesis method involves the direct hydrolysis of diphenyl dichlorosilane with sodium hydroxide in water solution, which yields diphenyl silanediol with a high yield of 92% under optimal conditions .
Molecular Structure Analysis
The molecular structure of diphenylvinylchlorosilane derivatives can be complex. For example, 4,4-Diphenyl-3,4-dihydro-2H-1,4-thiasiline, a related compound, is synthesized from diphenyl(divinyl)silane through a series of reactions including free-radical thiylation, reduction, heterocyclization, oxidation, and the Pummerer rearrangement. This compound is hydrolytically more stable than its Si-dimethylated analogue, and its hydrolysis leads to the cleavage of the Si-Csp2 bond rather than the Si-Csp3 bond .
Chemical Reactions Analysis
Diphenylvinylchlorosilane and its derivatives undergo various chemical reactions. For instance, the reaction of diphenyldichlorosilane with methyltrichlorosilane in the presence of LiAlH4 or a mixture of LiH and AlCl3 at 250°C results in a complex mixture of products, including a large amount of mixed methylphenylchlorosilanes. The reaction conditions influence whether the phenyl group or the chlorine atom is replaced during the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylvinylchlorosilane derivatives are characterized by their sensitivity to environmental conditions. For example, the polymer-bound diphenyl chlorosilane exhibits IR absorptions at 1430 and 1108 cm^-1, indicating its functional groups and potential reactivity. The compound's water sensitivity necessitates careful handling and storage precautions to prevent degradation . Additionally, the synthesis of 2,6-diphenylbarbaralane, a related compound, shows that the presence of phenyl substituents can influence the rate of the degenerate Cope rearrangement, which is a type of chemical reaction .
科学研究应用
聚合物化学和合成
二苯基乙烯氯硅烷在聚合物化学中扮演着重要角色。例如,它被用作聚合物结合形式,如聚合物结合的二苯基氯硅烷,它可作为醇保护基和固相有机合成的连接剂(Hunt & Seeberger, 2002)。在电致磷光器件领域,类似二苯基二(邻甲苯基)硅烷的化合物由于其高单重态和三重态能量而被用作宿主材料,这有助于抑制深蓝色磷光器件中的猝灭途径(Ren et al., 2004)。
表面化学和材料科学
在表面化学中,使用类似十八烷基三氯硅烷的化合物形成自组装单分子层受溶剂的性质和极性的影响,例如二苯基碳酸酯(Manifar et al., 2008)。由二苯基二氯硅烷合成的二苯基硅醇在硅片上制备均匀自组装单分子层中展示了其重要性(Z. Qiang, 2010)。
纳米技术和先进材料
在纳米技术中,利用微流控装置自组装核壳有机硅微胶囊展示了二苯基硅烷衍生物的利用(Steinbacher et al., 2006)。此外,通过用二苯基甲醇官能化多壁碳纳米管并随后与多官能硅烷反应,增强了表面官能化多壁碳纳米管对聚二甲基硅氧烷纳米复合材料性能的影响(Chua et al., 2010)。
聚合过程
对硅烷-烯和硅烷-丙烯酸酯聚合过程的研究揭示了硅烷(包括二苯基硅烷)的反应性,形成具有低氧敏感性的高度反应性光聚合混合物,在最终无粘性聚合物的发展中至关重要(El-Roz et al., 2008)。此外,二苯基碘酚盐在二烯醚的光诱导交联中的应用展示了二苯基硅烷衍生物在启动激烈聚合反应中的重要作用(Kahveci et al., 2008)。
作用机制
安全和危害
Diphenylvinylchlorosilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
While specific future directions for Diphenylvinylchlorosilane are not mentioned in the literature, organosilicon compounds are of interest in various fields, including materials science and medicinal chemistry. Their unique properties make them valuable for the development of new synthetic methods and materials .
属性
IUPAC Name |
chloro-ethenyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClSi/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMTWHZZBPGADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885039 | |
| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylvinylchlorosilane | |
CAS RN |
18419-53-9 | |
| Record name | 1,1′-(Chloroethenylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18419-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiphenylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018419539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiphenylvinylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(chloroethenylsilylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIPHENYLVINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAG3631D8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)



![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)




![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)

